molecular formula C14H25NO4 B2706366 Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate CAS No. 2418708-02-6

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate

Cat. No.: B2706366
CAS No.: 2418708-02-6
M. Wt: 271.357
InChI Key: OKCVQSZXTIWHMF-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is a complex organic compound featuring a 10-membered azecane ring with a tertiary-butyl ester group at position 1, a hydroxyl group at position 3, and a ketone at position 6.

Key features:

  • Azecane backbone: A medium-sized aliphatic ring with moderate strain compared to smaller rings (e.g., oxetane).
  • Functional groups: Tert-butyl ester (protecting group), hydroxyl (hydrogen bonding), and ketone (electrophilic reactivity).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCVQSZXTIWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CCCCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 3-oxoazecane-1-carboxylate with a suitable hydroxy reagent. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality. The process may also involve purification steps such as crystallization, filtration, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the oxo group may produce alcohols. Substitution reactions can lead to the formation of various functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Antimicrobial Activity

Studies have indicated that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, modifications to the this compound structure have been explored to enhance efficacy against various bacterial strains. A notable case study demonstrated that a derivative of this compound showed significant activity against Staphylococcus aureus, suggesting its potential for further development into an antimicrobial agent .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies revealed that certain derivatives could inhibit the proliferation of cancer cells. A specific derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer activity .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules.

Synthesis of Azetidine Derivatives

The compound is frequently used as a precursor for synthesizing various azetidine derivatives. The reaction conditions typically involve nucleophilic substitutions and can yield products with high purity and yield. For example, one study reported a successful synthesis of a series of azetidine derivatives with yields exceeding 80% under optimized conditions .

Reaction Conditions and Yields

The following table summarizes various reaction conditions used in synthesizing derivatives from this compound:

Reaction Yield (%) Conditions
Methylation with methyl magnesium bromide87THF, 0 °C, 3 h
Hydrolysis to form carboxylic acid99THF, 0 °C, followed by NH4Cl quenching
Formation of azetidine derivatives>80Various solvents under inert atmosphere

Synthesis of Antimicrobial Agents

A recent case study involved the modification of this compound to create new antimicrobial agents. The synthesized compounds were tested against multiple bacterial strains, demonstrating that specific functional groups significantly enhanced antibacterial activity compared to the parent compound .

Development of Anticancer Compounds

Another case study focused on developing anticancer agents based on this compound. The researchers synthesized several analogs and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an intermediate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural Analogues

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate
  • Structure : 4-membered oxetane ring with methyl and ketone substituents.
  • Molecular Formula : C₇H₁₀O₄ .
  • Key Differences: Ring size and strain: The oxetane’s smaller ring increases strain, enhancing reactivity (e.g., ring-opening nucleophilic attacks). Applications: Likely used in strained ring systems for drug delivery or polymer chemistry.
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate
  • Structure: Fused thienofuran aromatic system with formyl and ester groups.
  • Molecular Formula : C₁₁H₈N₂O (inferred from ).
  • Key Differences: Aromaticity vs. aliphaticity: The thienofuran system offers π-electron conjugation, enabling applications in optoelectronics or as a pharmacophore. Reactivity: The formyl group is highly electrophilic, contrasting with the azecane’s ketone, which is less reactive due to steric shielding.
tert-Butyl Alcohol
  • Structure : Simple tertiary alcohol (C₄H₁₀O).
  • Key Differences :
    • Volatility and hazards : Tert-butyl alcohol is highly volatile and poses acute health risks (e.g., respiratory irritation, dizziness) , whereas the azecane derivative’s larger structure likely reduces volatility and toxicity.
    • Reactivity : Reacts violently with oxidizers and strong acids, decomposing to flammable isobutylene . The azecane compound’s tert-butyl ester group may hydrolyze under acidic conditions but with slower kinetics.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties
Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate C₁₄H₂₅NO₄ ~295.35 g/mol Moderate polarity (hydroxyl/ketone), stable tert-butyl ester
Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate C₇H₁₀O₄ 158.16 g/mol High ring strain, reactive ketone
tert-Butyl Alcohol C₄H₁₀O 74.12 g/mol Volatile, flammable, acute toxicity

Biological Activity

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 478837-18-2

The compound features a tert-butyl group, a hydroxy group, and an oxoazecane structure, contributing to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells.
  • Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

In vitro experiments have demonstrated the ability of this compound to modulate enzyme activity. For instance, it was shown to inhibit the activity of certain hydrolases, leading to altered metabolic rates in cultured cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving diabetic rats treated with the compound demonstrated reduced blood glucose levels and improved insulin sensitivity. This suggests a possible role in managing diabetes through metabolic modulation .
  • Case Study 2 : In models of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and inflammation, indicating neuroprotective effects that could be beneficial in conditions like Alzheimer’s disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

Compound NameCAS NumberBiological Activity
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate1408075-90-0Moderate enzyme inhibition
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate87392408Antioxidant properties
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate47883718Significant receptor binding

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate, and what methodological considerations are critical for successful synthesis?

  • Answer: The compound is typically synthesized via multi-step organic reactions, leveraging tert-butyl esters as protecting groups for carboxylate functionalities. Key steps include:

  • Protection/Deprotection Strategies: Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates during coupling or oxidation reactions .
  • Cyclization and Functionalization: Controlled cyclization of azecane precursors under anhydrous conditions, followed by oxidation (e.g., Swern or Dess-Martin oxidation) to introduce the 8-oxo group .
  • Purification: Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .
    • Critical Considerations: Avoid moisture during Boc protection, optimize reaction temperatures to prevent epimerization, and validate purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Answer:

  • Storage: Keep in airtight containers at 2–8°C in a dry, well-ventilated area. Avoid exposure to heat or ignition sources .
  • Handling: Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
  • Incompatibilities: Reactive with strong oxidizing agents (e.g., peroxides) and acids, which may cleave the Boc group .

Advanced Research Questions

Q. What advanced spectroscopic and computational methods are employed to resolve stereochemical ambiguities in this compound?

  • Answer:

  • Low-Temperature NMR: Dynamic NMR at –40°C to –80°C can slow conformational interconversion, enabling detection of axial/equatorial preferences in cyclic intermediates .
  • DFT Calculations: Use explicit solvent models (e.g., PCM or COSMO) to simulate solution-phase behavior, reconciling discrepancies between computed (gas-phase) and experimental data .
  • X-ray Crystallography: SHELXL software refines hydrogen-bonding networks and torsional angles, critical for confirming the 3-hydroxy group’s spatial orientation .

Q. How can researchers address contradictions between experimental yields and computational predictions in the synthesis of this compound?

  • Answer:

  • Design of Experiments (DoE): Apply factorial design to identify critical variables (e.g., catalyst loading, solvent polarity) affecting yield. For example, optimize epoxidation conditions using Mo(CO)₆ catalysts in dichloroethane .
  • Multivariate Analysis: Use tools like PCA (Principal Component Analysis) to deconvolute synergistic effects of reaction parameters.
  • Validation: Cross-check computational models (e.g., Gibbs free energy calculations) with kinetic studies (e.g., reaction profiling via in-situ IR) .

Q. What strategies are effective in characterizing hydrogen-bonding networks and crystal packing of this compound?

  • Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., D, R²₂ motifs) using crystallographic data to predict supramolecular assembly .
  • SHELX Refinement: Employ SHELXL for high-resolution refinement, particularly for handling twinned crystals or partial disorder in the tert-butyl group .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability with intermolecular interactions observed in the crystal lattice .

Methodological Best Practices

Q. How should researchers design experiments to study the compound’s reactivity in complex biological systems?

  • Answer:

  • Proteomic Profiling: Use fluorescent tagging (e.g., BODIPY derivatives) to track cellular uptake and localization .
  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases) under physiological pH, with controls for Boc group stability.
  • Metabolic Stability Tests: Incubate with liver microsomes to assess oxidative degradation pathways .

Q. What are the best practices for troubleshooting failed crystallization attempts of this compound?

  • Answer:

  • Solvent Screening: Test polar aprotic (e.g., DMF) vs. non-polar (e.g., hexane) solvents to induce nucleation .
  • Seeding: Introduce microcrystals from prior batches to overcome kinetic barriers.
  • Temperature Gradients: Slowly cool saturated solutions from 50°C to 4°C to promote lattice formation .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between observed NMR shifts and DFT-predicted chemical shifts?

  • Answer:

  • Solvent Effects: Re-run DFT simulations with explicit solvent molecules (e.g., water or DMSO) to better match experimental shifts .
  • Conformational Sampling: Use molecular dynamics (MD) to account for rotameric states not captured in static DFT calculations.
  • Referencing: Calibrate NMR spectra with internal standards (e.g., TMS) to eliminate instrumentation bias .

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